molecular formula C13H11BrClNOS B14908688 5-Bromo-2-chloro-N-(1-(thiophen-2-yl)ethyl)benzamide

5-Bromo-2-chloro-N-(1-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B14908688
M. Wt: 344.65 g/mol
InChI Key: PKAQBHGRYNCJIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-chloro-N-(1-(thiophen-2-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with bromine and chlorine atoms, as well as a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-N-(1-(thiophen-2-yl)ethyl)benzamide typically involves multi-step reactions. One common method includes the bromination and chlorination of a benzamide precursor, followed by the introduction of the thiophene moiety. The reaction conditions often involve the use of brominating and chlorinating agents such as bromine and thionyl chloride, respectively. The thiophene ring can be introduced through a coupling reaction using thiophene-2-carboxylic acid or its derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that facilitate the reactions while minimizing by-products is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-(1-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation of the thiophene ring can produce sulfoxides or sulfones .

Scientific Research Applications

5-Bromo-2-chloro-N-(1-(thiophen-2-yl)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-N-(1-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-N-(1-(thiophen-2-yl)ethyl)benzamide is unique due to the combination of bromine, chlorine, and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications .

Properties

Molecular Formula

C13H11BrClNOS

Molecular Weight

344.65 g/mol

IUPAC Name

5-bromo-2-chloro-N-(1-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C13H11BrClNOS/c1-8(12-3-2-6-18-12)16-13(17)10-7-9(14)4-5-11(10)15/h2-8H,1H3,(H,16,17)

InChI Key

PKAQBHGRYNCJIG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NC(=O)C2=C(C=CC(=C2)Br)Cl

Origin of Product

United States

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